1-Azabicyclo[3.2.1]octane-6-carboxylicacid,exo-(9CI)
Description
Bicyclic Scaffold Geometry and Ring System Analysis
The bicyclic scaffold of 1-azabicyclo[3.2.1]octane-6-carboxylic acid, exo-(9CI) consists of a fused ring system that combines a seven-membered nitrogen-containing heterocycle with a six-membered carbocyclic ring, creating a rigid three-dimensional framework characteristic of the azabicyclo[3.2.1]octane architecture. This structural arrangement places the nitrogen atom at the bridgehead position, forming what is commonly referred to as a bridged bicyclic system. The geometric constraints imposed by this bicyclic framework result in a highly defined spatial arrangement that significantly restricts conformational flexibility compared to acyclic analogs. Research studies utilizing density functional theory calculations have revealed that bicyclic systems of this type exhibit specific bond angles and dihedral angles that deviate from idealized tetrahedral geometry due to ring strain considerations. The seven-membered ring containing the nitrogen atom adopts a chair-like conformation, while the six-membered ring maintains a more traditional cyclohexane-like geometry, although both rings experience some degree of distortion due to the bridging connectivity.
The ring fusion in this bicyclic system creates two distinct bridgehead positions, with the nitrogen atom occupying one of these critical positions. This positioning is fundamental to the compound's overall geometry because bridgehead atoms in bicyclic systems are inherently constrained and cannot undergo inversion or other conformational changes that might be possible in more flexible molecular frameworks. Computational analysis of similar bicyclo[3.2.1]octane systems has demonstrated that bond lengths throughout the structure remain within typical ranges for carbon-carbon single bonds, typically measuring between 1.53 and 1.56 angstroms, while bond angles show variations from ideal tetrahedral angles due to the geometric requirements of the fused ring system. The seven-membered ring component introduces additional complexity because seven-membered rings are inherently more flexible than their six-membered counterparts, yet the bridged nature of this particular system constrains this flexibility significantly.
The spatial arrangement of atoms within the bicyclic scaffold creates distinct facial selectivity, with one face of the molecule being more accessible than the other for potential chemical reactions or molecular interactions. This asymmetric accessibility is a direct consequence of the bridged structure and has important implications for both synthetic chemistry applications and potential biological activities. Studies of related bicyclo[3.2.1]octane systems have shown that the rigid scaffold effectively preorganizes functional groups in specific spatial relationships, which can be advantageous for creating selective interactions with biological targets. The overall geometry of the system also influences the accessibility of the nitrogen lone pair, which may be partially pyramidalized due to the geometric constraints of the bicyclic framework.
Exo Configuration and Stereochemical Implications
The exo configuration of the carboxylic acid substituent at the 6-position represents a critical stereochemical feature that significantly influences the compound's three-dimensional structure and potential biological activities. In bicyclic systems of this type, substituents can adopt either exo or endo orientations relative to the bridged framework, with the exo configuration referring to the substituent pointing away from the bicyclic cage structure. This particular stereochemical arrangement places the carboxylic acid group in a position where it extends outward from the molecular framework, making it more accessible for potential hydrogen bonding interactions and coordination with biological targets. Research on related tropane alkaloid systems has consistently demonstrated that the stereochemical orientation of substituents on bicyclic scaffolds can dramatically affect biological activity, with exo and endo isomers often exhibiting distinctly different pharmacological profiles.
The exo orientation of the carboxylic acid group creates a specific spatial relationship between the acidic functional group and the nitrogen-containing bicyclic core. This arrangement positions the carboxyl oxygen atoms in a region of space that is sterically unencumbered by the bicyclic framework, potentially facilitating interactions with complementary binding sites on protein targets or other biological macromolecules. Nuclear magnetic resonance spectroscopy studies of similar exo-substituted bicyclo[3.2.1]octane derivatives have revealed characteristic coupling patterns that confirm the stereochemical assignment and provide insights into the preferred conformations of the carboxylic acid side chain. The exo configuration also influences the electronic environment around the carboxylic acid group, as the spatial arrangement affects both inductive and resonance effects from the bicyclic core.
Stereochemical considerations extend beyond the immediate carboxylic acid substituent to encompass the overall molecular topology of the compound. The combination of the bridged bicyclic core with the exo-oriented carboxylic acid creates a well-defined three-dimensional pharmacophore that may be recognized by specific biological targets. This spatial arrangement is particularly significant because it represents a conformationally constrained analog of more flexible carboxylic acid-containing molecules, potentially offering enhanced selectivity for particular binding sites. Studies investigating the stereochemical requirements for biological activity in azabicyclic systems have highlighted the importance of precise spatial positioning of functional groups, with even minor changes in stereochemistry often resulting in significant alterations in biological properties. The rigid nature of the bicyclic scaffold ensures that the exo configuration is maintained under physiological conditions, providing a stable stereochemical platform for molecular recognition events.
Molecular Formula (C₈H₁₃NO₂) and Physicochemical Properties
The molecular formula C₈H₁₃NO₂ of 1-azabicyclo[3.2.1]octane-6-carboxylic acid, exo-(9CI) reflects a compact molecular structure with a molecular weight of 155.19 grams per mole, positioning it within an optimal size range for potential pharmaceutical applications. This molecular composition indicates the presence of eight carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms, with the nitrogen integrated into the bicyclic framework and the oxygen atoms associated with the carboxylic acid functional group. The relatively low molecular weight combined with the presence of both basic nitrogen and acidic carboxyl functionalities suggests that the compound may exhibit zwitterionic behavior under physiological conditions, potentially influencing its solubility characteristics and membrane permeability properties.
The physicochemical properties of this compound are significantly influenced by the rigid bicyclic structure and the presence of both hydrophilic and lipophilic regions within the molecule. The carboxylic acid group contributes polar character and hydrogen bonding capability, while the bicyclic hydrocarbon framework provides lipophilic character that may facilitate membrane interactions. Analysis of related azabicyclic compounds has demonstrated that such structural features often result in moderate lipophilicity values, typically falling within ranges that are favorable for biological activity. The presence of the nitrogen atom within the bicyclic core adds another dimension to the physicochemical profile, as this nitrogen can exist in different protonation states depending on the local chemical environment and solution conditions.
Computational studies of similar molecular frameworks have provided insights into electronic properties such as dipole moments, polarizability, and frontier molecular orbital characteristics that influence chemical reactivity and intermolecular interactions. The rigid bicyclic structure constrains the molecule into a specific three-dimensional shape that affects both entropic contributions to binding interactions and the precise spatial positioning of functional groups. Solubility characteristics are expected to be influenced by the balance between the polar carboxylic acid group and the nonpolar bicyclic framework, with the overall solubility profile likely showing pH dependence due to the ionizable nature of both the carboxylic acid and the nitrogen center. The molecular size and shape parameters are particularly relevant for potential biological applications, as the compound falls within size ranges that are typically associated with good bioavailability and cellular permeability properties.
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 155.19 g/mol | |
| Molecular Formula | C₈H₁₃NO₂ | |
| PubChem CID | 19848728 | |
| CAS Registry Number | 115595-01-2 |
Comparative Analysis with Related Azabicyclic Systems
Comparative analysis of 1-azabicyclo[3.2.1]octane-6-carboxylic acid, exo-(9CI) with related azabicyclic systems reveals both structural similarities and important differences that contribute to understanding structure-activity relationships within this compound class. The parent 8-azabicyclo[3.2.1]octane scaffold, also known as nortropane, serves as the fundamental structural framework for numerous biologically active compounds and represents the core structure from which the target compound is derived through functionalization at the 6-position. This parent compound has a molecular formula of C₇H₁₃N and molecular weight of 111.18 grams per mole, highlighting that the addition of the carboxylic acid group increases the molecular weight by exactly 44 mass units while introducing significant new chemical functionality.
Examination of positional isomers within the azabicyclo[3.2.1]octane family demonstrates the importance of substitution patterns on overall molecular properties. For instance, 1-azabicyclo[3.2.1]octane-2-carboxylic acid represents an isomer where the carboxylic acid group is positioned at the 2-carbon rather than the 6-carbon. While both compounds share the same molecular formula of C₈H₁₃NO₂, the different positioning of the carboxylic acid substituent creates distinct three-dimensional structures with potentially different biological activities. Similarly, 6-azabicyclo[3.2.1]octane-5-carboxylic acid provides another example of how subtle changes in substitution patterns can affect molecular geometry and properties while maintaining the same overall molecular composition. These positional variations highlight the importance of precise structural characterization in understanding how small changes in molecular architecture can influence biological activities.
The 2-azabicyclo[3.2.1]octane scaffold represents an alternative nitrogen positioning within the bicyclic framework, demonstrating how changes in heteroatom placement can significantly alter the overall molecular topology. Research has shown that 2-azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in drug discovery applications, indicating that the specific positioning of the nitrogen atom within the bicyclic framework plays a crucial role in determining biological activities. This structural variation creates different electronic environments and geometric constraints compared to the 1-azabicyclo[3.2.1]octane system, illustrating how seemingly minor structural changes can have profound effects on molecular properties.
Analysis of related hydroxylated derivatives, such as exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride, provides insights into how different functional groups attached to the bicyclic scaffold influence physicochemical properties and potential biological activities. The hydroxyl group introduces different hydrogen bonding capabilities compared to the carboxylic acid group, while maintaining the overall bicyclic architecture. Studies of methylated analogs, such as 3-methyl-1-azabicyclo[3.2.1]octane, demonstrate how alkyl substitution affects lipophilicity and steric properties without introducing additional hydrogen bonding functionality. These comparative examples illustrate the versatility of the azabicyclo[3.2.1]octane scaffold as a platform for developing structurally diverse compounds with varied physicochemical and biological properties.
Properties
IUPAC Name |
1-azabicyclo[3.2.1]octane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-5-9-3-1-2-6(7)4-9/h6-7H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGBUWJBMDGXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C1)CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Norbornene-Based Precursors
A seminal approach involves using exo-norbornene amino acids as chiral templates. In a study by J. Org. Chem., 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids were synthesized via stereoselective functionalization of norbornene derivatives.
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Epoxidation and Ring-Opening :
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Cyanohydrin Formation :
Stereochemical Control
The exo configuration is favored under kinetic conditions due to reduced steric hindrance during cyclization. For instance, using phosphorous oxychloride (POCl₃) and pyridine at -10°C promotes the formation of exo products by stabilizing transition states through hydrogen bonding.
Multi-Step Synthesis from Azabicyclo Ketones
Cyanide Addition to Ketone Precursors
A patent by outlines a route starting from 8-substituted azabicyclo[3.2.1]octan-3-ones:
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Cyanide Addition :
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Dehydration and Cyclization :
Example :
Purification and Isolation
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Liquid-liquid extraction : Ethyl acetate/water partitions remove unreacted starting materials.
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Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) resolves diastereomers.
Alternative Routes and Modifications
Reductive Amination
Chemical Reactions Analysis
1-Azabicyclo[3.2.1]octane-6-carboxylicacid,exo-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the bicyclic structure or the carboxylic acid functional group .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly those with biological activity. In biology and medicine, 1-Azabicyclo[3.2.1]octane-6-carboxylicacid,exo-(9CI) is studied for its potential therapeutic properties, including its role as a precursor to various pharmaceuticals. Industrially, it is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.2.1]octane-6-carboxylicacid,exo-(9CI) involves its interaction with specific molecular targets and pathways within biological systems. The nitrogen atom within the bicyclic structure allows the compound to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
The following analysis compares 1-Azabicyclo[3.2.1]octane-6-carboxylic acid, exo-(9CI) with structurally or functionally related bicyclic compounds, focusing on physicochemical properties, synthetic routes, and biological activities.
Structural Analogues with Modified Substituents
Key Observations :
- Fluorophore Interactions : In fluorescence studies, the anthracene-containing 9CI analogue (compound 5 in ) exhibited stronger emission due to its large stacking surface, unlike smaller fluorophores (e.g., compounds 3 and 4) .
- Receptor Binding : Substituent position significantly impacts activity. For example, TC-1709’s pyridyl group at the 2-position enhances receptor affinity, whereas the carboxylic acid in 9CI may favor solubility or ionic interactions .
Stereoisomeric and Regioisomeric Variants
Key Observations :
- Stereochemical Complexity : Enantiopure synthesis (e.g., via (R)-1-phenylethylamine) is critical for compounds targeting stereospecific biological pathways .
- Protecting Groups : Boc-protected variants () highlight strategies to modulate reactivity during synthesis, contrasting with 9CI’s free carboxylic acid .
Bicyclic Systems with Varied Ring Sizes
Key Observations :
- Ring Size and Rigidity : Smaller bicyclo[2.2.1] systems () offer greater conformational flexibility, whereas larger systems (e.g., bicyclo[3.2.1]) provide enhanced steric constraints for target engagement .
Biological Activity
Overview
1-Azabicyclo[3.2.1]octane-6-carboxylic acid, exo-(9CI), is a bicyclic compound featuring a nitrogen atom in its structure, classified under tropane alkaloids. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 155.19 g/mol
- CAS Number : 115595-01-2
- InChI Key : BUGBUWJBMDGXDQ-UHFFFAOYSA-N
The biological activity of 1-Azabicyclo[3.2.1]octane-6-carboxylic acid is primarily attributed to its interaction with various receptors and enzymes within biological systems. The nitrogen atom in the bicyclic structure allows for specific binding to molecular targets, potentially modulating their activity. This interaction can lead to various biological effects, including analgesic and anti-inflammatory actions.
Biological Activities
Research indicates that derivatives of the azabicyclo[3.2.1]octane scaffold exhibit diverse biological activities:
- Analgesic Properties : Some compounds derived from this scaffold have shown efficacy comparable to morphine, acting as agonists or antagonists at opioid receptors .
- Anti-inflammatory Effects : Inhibition of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) has been linked to enhanced anti-inflammatory responses by preserving endogenous palmitoylethanolamide (PEA) levels .
- Cytotoxic Activity : Certain derivatives demonstrate cytotoxic effects against various tumor cell lines, including glioblastoma and hepatocellular carcinoma .
Study on Analgesic Activity
A study conducted by Ong and Anderson highlighted the analgesic potential of azabicyclo[3.2.1]octane derivatives, noting that compounds with specific substitutions showed significant agonist-antagonist activity at opioid receptors, leading to pain relief comparable to traditional analgesics like morphine .
NAAA Inhibition Research
A recent investigation focused on the development of pyrazole azabicyclo[3.2.1]octane derivatives as NAAA inhibitors revealed promising results, with one compound exhibiting an IC of 0.042 μM, indicating potent inhibitory activity against human NAAA . This suggests potential therapeutic applications in managing pain and inflammation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| Cocaine | Tropane Alkaloid | Potent stimulant |
| Atropine | Tropane Alkaloid | Anticholinergic |
| 1-Azabicyclo[3.2.1]octane-6-carboxylic acid | Bicyclic with carboxylic acid | Analgesic, anti-inflammatory |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 1-Azabicyclo[3.2.1]octane-6-carboxylic acid, exo-(9CI), and how can reaction yields be optimized?
Answer:
Synthesis typically involves bicyclic ring formation via intramolecular cyclization or transition-metal-catalyzed reactions. For example, similar compounds (e.g., 8-azabicyclo[3.2.1]octane derivatives) are synthesized using ring-closing metathesis or photochemical methods . Optimization can be achieved through Design of Experiments (DOE), varying parameters like temperature, solvent polarity, and catalyst loading. Computational tools, such as reaction path searches (e.g., ICReDD's quantum chemical approaches), can identify energy-efficient pathways and reduce trial-and-error experimentation .
Advanced: How can computational modeling predict the reactivity of this compound in novel reaction systems?
Answer:
Quantum mechanical calculations (e.g., density functional theory) model transition states and reaction intermediates to predict regioselectivity and stereochemical outcomes. For instance, studies on analogous bicyclic lactams (e.g., 2-Azabicyclo[2.2.1]hept-5-ene derivatives) employed MCPBA-mediated epoxidation, guided by computational insights into orbital interactions . Machine learning algorithms trained on PubChem data can further refine predictions of reaction feasibility and side-product formation .
Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm bicyclic structure and exo-configuration, referencing databases like PubChem for comparable shifts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, as demonstrated for methyl 6-azabicyclo[3.2.1]octane-1-carboxylate .
- X-ray Crystallography : Resolve absolute stereochemistry, as seen in pharmacopeial standards for related bicyclic β-lactams .
Advanced: How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy data for this compound?
Answer:
Contradictions may arise from pharmacokinetic factors (e.g., poor bioavailability or metabolic instability). Methodological steps include:
- Comparative ADME Studies : Use in vitro hepatocyte models to predict metabolic pathways, followed by in vivo PK/PD profiling .
- Factorial Design Experiments : Test variables like dosage, formulation, and administration routes to isolate confounding factors .
- Isotopic Labeling : Track metabolite formation using C or H isotopes, as applied in studies on similar bicyclic amines .
Basic: What stability considerations are critical for handling and storing this compound?
Answer:
Stability depends on:
- Thermal Sensitivity : Conduct accelerated stability studies at 40°C/75% RH to assess degradation (e.g., lactam ring hydrolysis) .
- pH Sensitivity : Test solubility and stability in buffered solutions (pH 1–12) to identify optimal storage conditions .
- Light Exposure : Protect from UV light if conjugated systems (e.g., thiazole rings) are present, as seen in related pharmacopeial compounds .
Advanced: What strategies enable enantioselective synthesis of this compound to achieve high optical purity?
Answer:
- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes, as employed for quinuclidine derivatives .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) can separate enantiomers during ester hydrolysis .
- Chiral Chromatography : Preparative HPLC with amylose-based columns resolves enantiomers, achieving >99% ee, as reported for 8-azabicyclo[3.2.1]octan-3-one oxime .
Basic: How can researchers validate the exo-configuration of the carboxylic acid moiety?
Answer:
- NOE Spectroscopy : Detect spatial proximity between the carboxylic acid proton and adjacent bridgehead hydrogens .
- Comparative X-ray Data : Cross-reference with crystallographic data from structurally defined analogs (e.g., 5-thia-1-azabicyclo[4.2.0]oct-2-ene derivatives) .
Advanced: What interdisciplinary approaches integrate reaction engineering and materials science to scale up synthesis?
Answer:
- Microreactor Technology : Enhance heat/mass transfer for exothermic cyclization steps, reducing side reactions .
- Membrane Separation : Purify intermediates using nanofiltration membranes, as applied in API manufacturing for bicyclic lactams .
- Process Analytical Technology (PAT) : Use in-line IR spectroscopy to monitor reaction progression in real time .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods, as specified in safety data sheets for structurally related azabicyclo compounds .
- First Aid : Immediate rinsing for eye/skin contact and medical consultation for ingestion, per OSHA guidelines .
Advanced: How can researchers leverage structure-activity relationship (SAR) studies to optimize pharmacological properties?
Answer:
- Bioisosteric Replacement : Substitute the carboxylic acid with tetrazole or phosphonate groups to enhance bioavailability, as seen in β-lactam analogs .
- Molecular Dynamics Simulations : Predict binding affinities to target proteins (e.g., bacterial penicillin-binding proteins) using docking software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
